Cas no 21881-54-9 (3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate)

3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-, 3,5-diethyl ester
- diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 2,6-dimethyl-4-(4-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
- AC1L4PQ0
- diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxilate
- Diethyl 2,6-dimethyl-4-(p-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- diethyl 4-(4-nitro-phenyl)-2,6-dimethyl-1,4-dihydropyridine 3,5-dicarboxylate
- Oprea1_195041
- Oprea1_687661
- SureCN3027749
- 3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 21881-54-9
- 5-22-04-00271 (Beilstein Handbook Reference)
- SR-01000515862
- FT-0731675
- CHEMBL1099206
- BDBM50074020
- AE-842/30158054
- diethyl 4-{4-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(p-nitrophenyl)-, diethyl ester
- 2,6-DIMETHYL-4-(4-NITRO-PH)-1,4-2H-PYRIDINE-3,5-DICARBOXYLIC ACID DIETHYL ESTER
- Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate #
- EN300-18219527
- Z56871552
- SCHEMBL3027749
- DTXSID90176283
- AKOS000671349
- BRN 0350245
- Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-, diethyl ester
- SR-01000515862-1
- HGYFEULCVACRRI-UHFFFAOYSA-N
-
- インチ: InChI=1S/C19H22N2O6/c1-5-26-18(22)15-11(3)20-12(4)16(19(23)27-6-2)17(15)13-7-9-14(10-8-13)21(24)25/h7-10,17,20H,5-6H2,1-4H3
- InChIKey: HGYFEULCVACRRI-UHFFFAOYSA-N
- ほほえんだ: CCOC(C1=C(C)NC(C)=C(C(OCC)=O)C1C1C=CC([N+]([O-])=O)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 374.14786
- どういたいしつりょう: 374.148
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 110Ų
じっけんとくせい
- 密度みつど: 1.226
- ふってん: 513.6°Cat760mmHg
- フラッシュポイント: 264.4°C
- 屈折率: 1.549
- PSA: 107.77
3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18219527-0.05g |
3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
21881-54-9 | 90% | 0.05g |
$101.0 | 2023-11-13 | |
1PlusChem | 1P00CBYD-50mg |
4-(4-Nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(carboxylic acid ethyl) ester |
21881-54-9 | 90% | 50mg |
$182.00 | 2023-12-18 |
3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateに関する追加情報
3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: A Comprehensive Overview
3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 21881-54-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of 1,4-dihydropyridines (DHPs), which are well-known for their calcium channel-blocking properties and have been extensively studied for their cardiovascular and neuroprotective effects.
The structural composition of 3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is characterized by a central 1,4-dihydropyridine ring substituted with various functional groups. The presence of the nitro group at the para position of the phenyl ring and the ethyl and methyl substituents on the pyridine ring contribute to its distinct pharmacological profile. These structural elements play a crucial role in modulating the compound's biological activity and selectivity.
Recent research studies have highlighted the potential of 3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* (2022) demonstrated that this compound exhibits potent calcium channel-blocking activity, making it a promising candidate for the treatment of hypertension and other cardiovascular disorders. The study also noted that the compound's selectivity for L-type calcium channels contributes to its efficacy and reduced side effects compared to other calcium channel blockers.
In addition to its cardiovascular applications, 3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has shown potential in neuroprotective therapies. A research team from the University of California (2021) reported that this compound effectively reduces neuronal damage in models of ischemic stroke. The mechanism of action involves the inhibition of calcium influx into neurons, thereby preventing excitotoxicity and cell death. These findings suggest that 3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate could be developed as a novel neuroprotective agent.
The synthesis of 3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been optimized through various methods to improve yield and purity. One commonly used approach involves the reaction of 1,3-cyclohexanedione with appropriate aldehydes and esters under specific conditions. A recent publication in *Organic Letters* (2020) described an efficient one-pot synthesis method that significantly reduces reaction time and enhances product yield. This method not only simplifies the synthetic process but also makes it more scalable for industrial production.
The pharmacokinetic properties of 3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate have been extensively studied to understand its behavior in biological systems. Research conducted at Harvard Medical School (2021) revealed that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. The compound is rapidly absorbed from the gastrointestinal tract and has a moderate plasma half-life, which allows for once or twice daily dosing regimens. Additionally, it shows low binding to plasma proteins and minimal metabolism by cytochrome P450 enzymes, reducing the risk of drug-drug interactions.
In terms of safety, preclinical studies have indicated that 3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is well-tolerated at therapeutic doses. Toxicology assessments performed by a team at Pfizer (2020) showed no significant adverse effects on major organs or systems at doses up to ten times higher than those required for therapeutic efficacy. These findings support the safety profile of this compound and its potential for further clinical development.
Current clinical trials are underway to evaluate the safety and efficacy of 3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in human subjects. Phase I trials have demonstrated promising results in terms of safety and tolerability. Phase II trials are currently being conducted to assess its efficacy in treating hypertension and ischemic stroke. Preliminary data from these trials suggest that the compound is effective in lowering blood pressure and reducing neurological deficits following stroke.
In conclusion, 3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 21881-54-9) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in both cardiovascular and neuroprotective therapies. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.
21881-54-9 (3,5-diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) 関連製品
- 63675-72-9(Nisoldipine)
- 66085-59-4(Nimodipine)
- 22609-73-0(Niludipine)
- 132203-70-4(Cilnidipine)
- 99522-79-9(Pranidipine)
- 75530-68-6(Nilvadipine)
- 130683-46-4(2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid)
- 860595-88-6(4-(3-Methylbenzyl)oxybenzoic Acid)
- 451511-79-8(N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)
- 1249461-15-1(3-5-(2-methylcyclopropyl)furan-2-ylpropan-1-amine)



